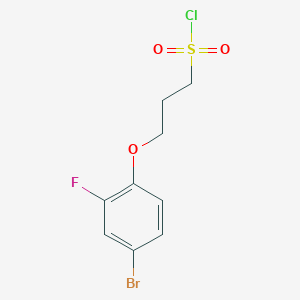
3-Isobutoxy-2,2-dimethylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. This particular compound is notable for its branched structure, which includes a sulfonyl chloride group attached to a propane backbone with additional methyl and propoxy substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylpropane-1,3-diol and 2-methylpropyl alcohol.
Formation of Intermediate: The first step involves the reaction of 2,2-dimethylpropane-1,3-diol with a suitable sulfonylating agent, such as chlorosulfonic acid, to form an intermediate sulfonic ester.
Substitution Reaction: The intermediate sulfonic ester is then reacted with 2-methylpropyl alcohol under basic conditions to form the desired 2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of 2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation.
科学的研究の応用
2,2-Dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, where its derivatives may exhibit biological activity.
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl functional groups, which can enhance properties such as solubility and thermal stability.
Biochemistry: The compound is used in the study of enzyme mechanisms and protein modifications, where sulfonyl chloride groups can act as reactive intermediates.
作用機序
The mechanism of action of 2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues, such as lysine and cysteine, leading to the formation of sulfonamide or sulfonate ester linkages. These modifications can alter the activity and function of the target proteins.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene ring.
Uniqueness
2,2-Dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride is unique due to its branched structure and the presence of both methyl and propoxy substituents. This structural complexity can influence its reactivity and the properties of its derivatives, making it a valuable reagent in organic synthesis and various scientific applications.
特性
分子式 |
C9H19ClO3S |
|---|---|
分子量 |
242.76 g/mol |
IUPAC名 |
2,2-dimethyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-8(2)5-13-6-9(3,4)7-14(10,11)12/h8H,5-7H2,1-4H3 |
InChIキー |
VPUHZLILEZUBQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCC(C)(C)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


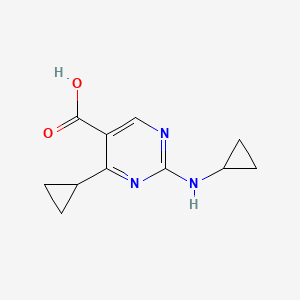
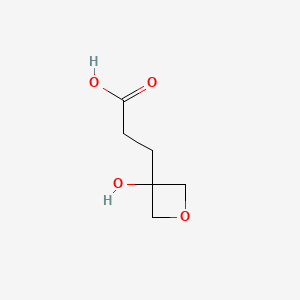

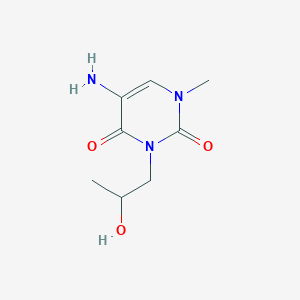
![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)
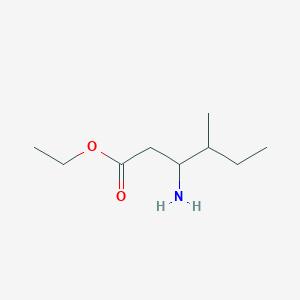
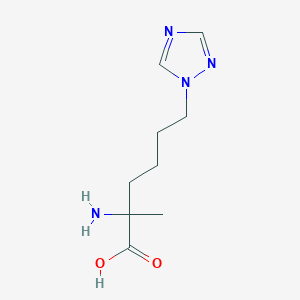
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

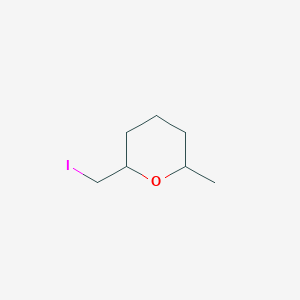
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)
![[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol](/img/structure/B13631594.png)
